2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, which are involved in the inflammatory response . Aldehydes, on the other hand, can react with various biological molecules, including proteins and DNA, due to their reactive carbonyl group.
Mode of action
The mode of action of pyrazoles and aldehydes depends on their specific chemical structure and the biological target they interact with. For example, some pyrazoles can inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
Pyrazoles and aldehydes can be involved in various biochemical pathways. For instance, some pyrazoles have been found to have anti-inflammatory, antiviral, and anticancer activities, suggesting that they can affect multiple biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrazoles and aldehydes can vary widely depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively metabolized in the body .
Biochemical Analysis
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that this compound might have neuroprotective properties, making it a candidate for research in neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate oxidative stress levels within cells, thereby affecting various cellular functions . Additionally, it has been linked to changes in gene expression related to antioxidant responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their activity. For example, its interaction with cholinesterase enzymes leads to enzyme inhibition, which can modulate neurotransmitter levels in the brain . This binding interaction is crucial for its potential neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of oxidative stress responses in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolic flux . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.
Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBECYBEPDABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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